molecular formula C35H47N3O3S B12398491 Antitumor agent-64

Antitumor agent-64

Cat. No.: B12398491
M. Wt: 589.8 g/mol
InChI Key: ATDRJDQYAIVSFM-MRDOFMNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Antitumor agent-64 involves the modification of diosgenin. . The synthetic route typically involves multiple steps, including the formation of intermediate compounds, followed by cyclization reactions to introduce the desired heterocyclic moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Antitumor agent-64 undergoes various chemical reactions, including:

Scientific Research Applications

Antitumor agent-64 has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of diosgenin derivatives.

    Biology: Researchers use it to investigate the mechanisms of apoptosis and mitochondrial dysfunction in cancer cells.

    Medicine: Its potent cytotoxic activity makes it a candidate for developing new anticancer drugs.

    Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing of anticancer agents.

Mechanism of Action

Antitumor agent-64 exerts its effects primarily through the mitochondria-related pathway. It induces apoptosis in cancer cells by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases . This pathway involves several molecular targets, including Bcl-2 family proteins, which regulate mitochondrial membrane permeability and apoptosis.

Comparison with Similar Compounds

Antitumor agent-64 is unique due to its specific structure and mechanism of action. Similar compounds include other diosgenin derivatives and platinum-based drugs. For example:

This compound stands out due to its mitochondria-targeted mechanism, which offers a different approach to inducing apoptosis compared to DNA-targeting agents.

Properties

Molecular Formula

C35H47N3O3S

Molecular Weight

589.8 g/mol

IUPAC Name

[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate

InChI

InChI=1S/C35H47N3O3S/c1-20(32-37-38-33(42-32)23-7-6-16-36-19-23)8-11-29-21(2)31-30(41-29)18-28-26-10-9-24-17-25(40-22(3)39)12-14-34(24,4)27(26)13-15-35(28,31)5/h6-7,9,16,19-21,25-31H,8,10-15,17-18H2,1-5H3/t20-,21-,25+,26-,27+,28+,29-,30+,31+,34+,35+/m1/s1

InChI Key

ATDRJDQYAIVSFM-MRDOFMNJSA-N

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)C6=NN=C(S6)C7=CN=CC=C7

Canonical SMILES

CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)C6=NN=C(S6)C7=CN=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.